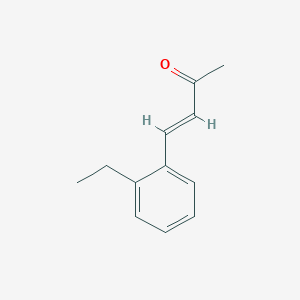

4-(2-Ethylphenyl)but-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

(E)-4-(2-ethylphenyl)but-3-en-2-one |

InChI |

InChI=1S/C12H14O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-9H,3H2,1-2H3/b9-8+ |

InChI Key |

KMAGAJXFAHGUCF-CMDGGOBGSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1/C=C/C(=O)C |

Canonical SMILES |

CCC1=CC=CC=C1C=CC(=O)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Reaction Pathway Elucidation

Catalytic Approaches to the Synthesis of 4-(2-Ethylphenyl)but-3-en-2-one and its Analogues

The construction of the α,β-unsaturated ketone core of this compound and related chalcones is facilitated by a range of catalytic systems. These include transition metals, organocatalysts, biocatalysts, and more recently, electrochemical and photochemical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, a key step in the synthesis of chalcones. nih.govresearchgate.net Palladium and rhodium complexes are particularly prominent in this area.

Palladium-catalyzed transformations , such as the Heck reaction, are highly efficient for chalcone (B49325) synthesis. nih.gov For instance, the reaction of aryl iodides with methyl vinyl ketone, catalyzed by palladium, can produce 4-aryl-3-buten-2-ones with high yields. researchgate.net Another innovative approach involves the palladium-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones, which proceeds via C-H bond activation to yield 2-aminochalcone derivatives under an oxygen atmosphere. acs.org Palladium catalysts can also be immobilized on supports, such as functionalized polysiloxane microspheres, allowing for low catalyst loading and potential for recycling. researchgate.net

A plausible mechanism for the palladium-catalyzed coupling of acetanilides and phenyl vinyl ketones involves the insertion of Pd(II) into the C-H bond ortho to the acetamide (B32628) group, forming a cyclopalladated species. This is followed by coordination and insertion of the olefin, leading to a carbopalladated intermediate that ultimately yields the chalcone product. acs.org

Rhodium-catalyzed reactions , while less commonly reported specifically for this compound, are well-established for the synthesis of related enones through processes like hydroarylation.

The following table summarizes some key findings in transition metal-catalyzed chalcone synthesis:

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OCOCF₃)₂ / Cu(OAc)₂ | Acetanilides, Phenyl vinyl ketones | 2-Aminochalcones | C-H activation, O₂ as oxidant acs.org |

| Palladium on polysiloxane | Iodobenzene, 3-Buten-2-one | 4-Phenyl-3-buten-2-one (B7806413) | Low catalyst loading, potential for recycling researchgate.net |

| Ru(η⁶-cymene)(MsDPEN)(Ar₂PO₂) | 3-Aryl-2H-1,4-benzoxazines | Chiral 1,4-benzoxazine derivatives | High enantioselectivity, counteranion effect rsc.org |

Organocatalytic and Acid/Base-Mediated Condensation Routes

The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, is the most traditional and widely used method for synthesizing chalcones. acs.orgscispace.com This reaction involves the base- or acid-catalyzed condensation of an aryl ketone with an aromatic aldehyde. nih.gov

Base-catalyzed condensation typically employs strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.gov The reaction proceeds by deprotonation of the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. wpmucdn.comlumenlearning.com Subsequent dehydration of the resulting β-hydroxy ketone (aldol adduct) yields the α,β-unsaturated chalcone. nih.govmasterorganicchemistry.com The final dehydration step is often the rate-limiting step in this process.

Acid-catalyzed condensation , on the other hand, proceeds through an enol intermediate. nih.gov The acid protonates the carbonyl oxygen of the ketone, facilitating enol formation. The enol then acts as a nucleophile, attacking the protonated aldehyde. Subsequent dehydration leads to the chalcone. youtube.com

Organocatalysis has emerged as a powerful alternative, utilizing small organic molecules to catalyze the reaction. Proline and its derivatives are effective organocatalysts for aldol-type reactions. acs.org

The table below highlights different condensation approaches for chalcone synthesis:

| Catalyst/Mediator | Reactants | Reaction Type | Key Features |

| NaOH or KOH | Aryl ketone, Aromatic aldehyde | Base-catalyzed Aldol Condensation | Traditional method, good yields scispace.comnih.gov |

| Acid (e.g., HCl) | Aryl ketone, Aromatic aldehyde | Acid-catalyzed Aldol Condensation | Proceeds via an enol intermediate nih.govyoutube.com |

| l-proline nitrate | Thiophenol, Chalcone | thia-Michael addition | Green conditions, high yields nih.gov |

| Pyrrolidine amide | β-diketone, Aromatic aldehyde | Claisen-Schmidt reaction | Organocatalytic approach acs.org |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a green and highly selective approach to chemical synthesis. Enzymes can be employed for various transformations in the synthesis of chalcone analogues, particularly for producing chiral compounds.

Asymmetric hydrogenation is a key biocatalytic method for producing chiral saturated ketones from α,β-unsaturated precursors like chalcones. wikipedia.org This reaction adds two hydrogen atoms across the double bond with high stereoselectivity, controlled by a chiral catalyst. wikipedia.org While often employing transition metal catalysts with chiral ligands, enzymes can also perform this transformation.

Dynamic Kinetic Resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single enantiomer of a product. wikipedia.orgrsc.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective kinetic resolution. princeton.edupsu.edu For chalcone derivatives, this could involve the enzymatic reduction of a ketone, where the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired chiral alcohol. nih.gov Dehydrogenase enzymes are particularly useful in dynamic reductive kinetic resolutions. nih.gov

Electrochemical and Photoinduced Synthetic Strategies

Electrochemical and photochemical methods are gaining traction as sustainable synthetic tools. These techniques can often be performed under mild conditions and can offer unique reactivity.

Photoinduced strategies can be used to drive various reactions, including dimerizations of chalcones. For example, the visible-light-driven reductive cyclodimerization of chalcones can be achieved using a heterogeneous carbon nitride photocatalyst. acs.org

While specific examples for the direct electrochemical synthesis of this compound are not prevalent in the searched literature, electrochemical methods are generally applicable to the synthesis of various organic compounds and represent a promising area for future development in chalcone synthesis.

Green Chemistry Principles in Route Selection and Optimization

The principles of green chemistry are increasingly influencing the choice and optimization of synthetic routes. firp-ula.org Key aspects include the use of safer solvents, renewable starting materials, and recyclable catalysts, as well as minimizing waste and energy consumption. nih.govresearchgate.net

Solvent-free conditions are a hallmark of green chalcone synthesis. acs.orgrsc.org The Claisen-Schmidt condensation can be efficiently carried out by simply grinding the solid reactants (an aldehyde, a ketone, and a solid base like NaOH) in a mortar and pestle. acs.orguitm.edu.myresearchgate.net This method is often faster, cleaner, and produces higher yields compared to traditional solvent-based procedures. acs.org The success of these solvent-free reactions is often linked to the melting point of the resulting chalcone, with higher melting point products being formed in better yields. researchgate.net

Recyclable catalysts , such as montmorillonite (B579905) KSF, an acidic clay, can be used for the solvent-free synthesis of trans-chalcones. rsc.org These catalysts can be recovered and reused multiple times, reducing waste and cost. rsc.org Similarly, ionic liquids can serve as recyclable catalysts and reaction media for various transformations in chalcone synthesis. nih.gov

The following table summarizes some green approaches to chalcone synthesis:

| Green Principle | Method | Catalyst/Conditions | Key Advantages |

| Solvent-free | Grinding reactants in a mortar and pestle | Solid NaOH | Fast reaction, high yields, minimal waste acs.orguitm.edu.myresearchgate.net |

| Recyclable Catalyst | Heating reactants with catalyst | Montmorillonite KSF clay | Catalyst can be reused, environmentally friendly rsc.org |

| Safer Solvents | Using water as a solvent | Tellurium | Reduces use of volatile organic solvents nih.gov |

| Energy Efficiency | Microwave irradiation | KOH | Rapid synthesis with excellent yields nih.gov |

Mechanistic Investigations of Formation and Transformation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of chalcones via the aldol condensation has been a subject of detailed mechanistic studies.

The base-catalyzed Claisen-Schmidt condensation proceeds through a series of steps:

Enolate Formation: A strong base removes an α-proton from the ketone (acetophenone) to form a resonance-stabilized enolate. lumenlearning.com

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). wpmucdn.com

Protonation: The resulting alkoxide is protonated by the solvent to form a β-hydroxy ketone, also known as an aldol adduct. masterorganicchemistry.com

Dehydration: Under the reaction conditions, the aldol adduct undergoes dehydration through an E1cB (elimination, unimolecular, conjugate base) mechanism to form the final α,β-unsaturated ketone (chalcone). youtube.com It has been concluded from kinetic studies that this final dehydration step is often rate-limiting. escholarship.org

The acid-catalyzed mechanism involves the following steps:

Protonation of Ketone: The carbonyl oxygen of the ketone is protonated by the acid catalyst.

Enol Formation: The protonated ketone tautomerizes to its enol form.

Nucleophilic Attack: The enol attacks the protonated aldehyde.

Dehydration: The resulting intermediate eliminates a molecule of water to form the chalcone. youtube.com

For transition metal-catalyzed reactions, the mechanisms are more complex and depend on the specific metal and ligands used. For example, a proposed mechanism for the palladium-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones involves the formation of a cyclopalladated intermediate, followed by olefin insertion and subsequent elimination to yield the chalcone. acs.org

Detailed Elucidation of Electrophilic Addition and Cyclization Pathways

The electrophilic addition to the α,β-unsaturated ketone moiety of this compound and similar structures is a key reaction. The double bond in alkenes is electron-rich, making it susceptible to attack by electrophiles. libretexts.org This process typically proceeds in a two-step mechanism. Initially, the electrophile attacks the π-electrons of the carbon-carbon double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org

In the context of butenone derivatives, electrophilic cyclization represents a significant pathway for the synthesis of heterocyclic compounds. For instance, the electrophilic cyclization of 1,4-diaryl but-3-yn-1-ones using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) has been shown to produce 3-halo-2,5-diarylfurans with high regiocontrol and yields. researchgate.net This type of 5-endo-dig cyclization is a powerful tool for constructing furan (B31954) rings. researchgate.net The reaction is believed to proceed through the attack of the electrophile on the alkyne, followed by intramolecular cyclization initiated by the carbonyl oxygen.

Studies on Nucleophilic Substitution Mechanisms (e.g., SN2' pathways)

Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through various mechanisms, including SN1 and SN2 pathways. libretexts.orgfiveable.melibretexts.org The SN2 reaction is a single-step process where the nucleophile attacks the substrate from the backside of the leaving group, resulting in an inversion of stereochemistry. libretexts.orgvanderbilt.edu The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. vanderbilt.edu Steric hindrance around the electrophilic carbon can significantly slow down or prevent SN2 reactions. libretexts.orgvanderbilt.edu

In contrast, the SN1 reaction is a two-step process involving the formation of a carbocation intermediate. libretexts.orglibretexts.org This mechanism is favored for tertiary substrates that can form stable carbocations. libretexts.org

For allylic systems like this compound, a variation known as the SN2' reaction can occur. In this pathway, the nucleophile attacks the γ-carbon of the α,β-unsaturated system, leading to a rearrangement of the double bond and expulsion of the leaving group from the α-position. This concerted mechanism is a key consideration when predicting the products of nucleophilic substitution on such substrates.

Analysis of Rearrangement Mechanisms (e.g., Prototropic allyl rearrangement)

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wikipedia.org A common type of rearrangement in allylic systems is the prototropic allyl rearrangement, where a proton shifts from one carbon of the allyl system to another, accompanied by a shift in the position of the double bond. This acid or base-catalyzed process can lead to the interconversion of isomeric unsaturated ketones.

Other notable rearrangement reactions in organic chemistry include the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl group in carbocation intermediates, and the Wolff rearrangement, where an α-diazocarbonyl compound rearranges to a ketene. wiley-vch.dewikipedia.org The Payne rearrangement describes the reversible intramolecular epoxide opening in epoxy alcohols. msu.edu Understanding these various rearrangement pathways is crucial for controlling the outcome of chemical reactions involving complex organic molecules. wiley-vch.de

Computational Verification of Proposed Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. pitt.eduresearchgate.netnih.gov These methods allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. pitt.edu

For instance, computational studies can help differentiate between stepwise and concerted mechanisms, such as in [3+2] cycloaddition reactions. researchgate.netnih.gov By modeling the transition state structures, it's possible to determine the degree of synchronicity in bond formation and breaking. nih.gov Furthermore, computational analysis can rationalize the regioselectivity and stereoselectivity observed in reactions by comparing the activation energies of different possible pathways. pitt.edu In the study of reactive intermediates like diradicals formed from Myers-Saito cyclization, computational methods have been used to understand their subsequent reaction pathways, such as hydrogen atom transfer and cyclization events. researchgate.net This predictive power is invaluable for designing new reactions and catalysts. pitt.edu

Advanced Derivatization and Selective Functionalization Strategies

The development of methods to create new derivatives of this compound and to control the stereochemical outcome of its reactions is a significant area of research, driven by the need for novel compounds with specific properties.

Synthesis of Novel Structural Analogues and Derivatives of this compound

The synthesis of analogues of this compound involves modifying its core structure to explore the impact on its chemical and physical properties. This can include altering the substitution pattern on the phenyl ring or changing the nature of the enone moiety. For example, the related compound 4-phenyl-3-buten-2-one (benzalacetone) is a well-known α,β-unsaturated ketone that serves as a precursor for many other compounds. nih.govgoogle.com

The synthesis of these analogues can be achieved through various methods, including aldol condensation reactions between an appropriate benzaldehyde (B42025) and acetone (B3395972). The specific substituent on the phenyl ring, such as the ethyl group at the ortho position in the parent compound, can influence the reactivity and properties of the resulting butenone. The table below lists some known analogues and derivatives.

| Compound Name | Molecular Formula | PubChem CID |

| 4-(4-ethylphenyl)but-3-en-2-one | C12H14O | 53892677 nih.gov |

| 4-Phenyl-3-buten-2-one | C10H10O | 15909 nih.gov |

| 25D-NBOMe | C19H25NO3 | 118536027 wikipedia.org |

This table presents a selection of related chemical compounds for structural comparison.

Stereoselective Transformations and Chiral Auxiliary or Catalyst Applications

Controlling the stereochemistry of reactions involving this compound is crucial for applications where a specific three-dimensional arrangement of atoms is required, such as in the synthesis of chiral drugs. Stereoselective transformations aim to produce a single stereoisomer out of many possibilities.

This can be achieved through the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed. Alternatively, chiral catalysts can be employed. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the others.

For α,β-unsaturated ketones, key stereoselective reactions include asymmetric conjugate additions, where a nucleophile adds to the β-carbon in a stereocontrolled manner, and asymmetric epoxidations or dihydroxylations of the double bond. The development of catalytic asymmetric [4+2] cycloaddition reactions involving related butadienoates and acyclic enones highlights the potential for creating complex, stereochemically defined cyclic structures. nih.gov The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric or diastereomeric excess. vanderbilt.edu

Exploration of Heterocyclic Annulation and Cycloaddition Reactions

The chemical scaffold of this compound, an α,β-unsaturated ketone derivative of the chalcone family, serves as a versatile precursor for the synthesis of various heterocyclic systems. The presence of a propenone bridge connecting two aromatic rings provides a reactive framework for both annulation and cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures, often with significant biological activities.

Chalcones are well-documented starting materials for creating five- and six-membered heterocycles through reactions with binucleophilic reagents. wikipedia.orgnih.gov Furthermore, the conjugated π-system of the enone moiety makes the compound an ideal candidate for various pericyclic cycloaddition reactions, including [4+2] and [2+2] cycloadditions, which allow for the stereocontrolled formation of cyclic structures. libretexts.orgnih.govrsc.org

Research into the reactivity of chalcone analogues demonstrates their utility in building diverse heterocyclic libraries. The specific reaction pathways and the resulting products are largely determined by the reaction partner, catalyst, and conditions employed.

Heterocyclic Annulation Methodologies

Heterocyclic annulation typically involves the reaction of the α,β-unsaturated carbonyl system of a chalcone with a reagent containing two nucleophilic centers. This process leads to the formation of a new heterocyclic ring fused to or substituted with the parent chalcone structure. Common examples include the synthesis of pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. orientjchem.org

The general mechanism involves an initial Michael addition of one nucleophilic site to the β-carbon of the enone, followed by an intramolecular cyclization and condensation, usually via dehydration, to form the stable heterocyclic ring.

Representative Annulation Reactions of Chalcone Analogues

While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity of analogous chalcones provides a clear indication of its synthetic potential. The following table summarizes typical annulation reactions reported for various chalcone derivatives, which are expected to be applicable to this compound.

| Reagent | Catalyst/Solvent | Heterocyclic Product | General Yields | Ref |

| Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline | Good to Excellent | wikipedia.org |

| Hydroxylamine HCl | Sodium Acetate/Ethanol | Isoxazoline | Good | wikipedia.org |

| Thiourea | NaOH/Ethanol | Thiazine | Not Specified | nih.gov |

| Urea (B33335) | NaOH/Ethanol | Oxazine | Not Specified | nih.gov |

| o-Phenylenediamine | Acetic Acid, Reflux | 1,5-Benzodiazepine | Good | orientjchem.org |

This table presents representative data for chalcone analogues to illustrate expected reactivity. Yields are generalized from literature on various substituted chalcones.

Cycloaddition Reaction Pathways

Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The enone system of this compound can act as a 2π-electron component (a dienophile) in [4+2] cycloadditions or as a participant in [2+2] photocycloadditions.

[4+2] Cycloaddition (Diels-Alder Type Reactions):

In a typical Diels-Alder reaction, the α,β-unsaturated ketone acts as the dienophile, reacting with a conjugated diene. rsc.org This reaction is a powerful tool for forming six-membered rings with high regio- and stereoselectivity. The reaction can also proceed via an inverse-electron-demand Diels-Alder pathway, where an electron-rich enone reacts with an electron-poor diene. Organocatalyzed [4+2] cycloadditions have also been developed, expanding the scope and allowing for asymmetric synthesis. mdpi.comuchicago.edu

[2+2] Cycloaddition:

Photochemical [2+2] cycloadditions are characteristic of α,β-unsaturated ketones. libretexts.org Upon irradiation with UV light, the enone can be excited to a triplet state, which then reacts with an alkene (or another enone molecule in a dimerization reaction) to form a four-membered cyclobutane (B1203170) ring. libretexts.orgyoutube.com These reactions are highly valuable for the synthesis of strained ring systems.

[3+2] Dipolar Cycloadditions:

The double bond of the enone system can also react with 1,3-dipoles, such as nitrones or azides, in a [3+2] cycloaddition to yield five-membered heterocyclic rings. This class of reactions is a cornerstone for the synthesis of a wide variety of heterocycles containing one or more heteroatoms.

Representative Cycloaddition Reactions for α,β-Unsaturated Ketones

The following table outlines cycloaddition reactions that are characteristic of the α,β-unsaturated ketone functional group present in this compound.

| Reaction Type | Reactant Partner | Conditions | Product Type | Ref |

| [4+2] Cycloaddition | Conjugated Diene | Thermal | Cyclohexene (B86901) derivative | rsc.org |

| [4+2] Organocatalyzed | Isatylidene Malononitrile | L-Proline/Ethanol | Spirooxindole | mdpi.comuchicago.edu |

| [2+2] Photocycloaddition | Alkene | UV Irradiation (hν) | Cyclobutane derivative | libretexts.org |

| [3+2] Dipolar Cycloaddition | Nitrile Oxide | Not Specified | Isoxazole |

This table illustrates the general cycloaddition reactivity of the α,β-unsaturated ketone moiety based on established literature.

Advanced Spectroscopic Characterization Techniques and Interpretative Frameworks

Multidimensional Nuclear Magnetic Resonance (NMR) for Complex Structural Elucication

Multidimensional NMR spectroscopy offers unparalleled insight into the molecular framework of 4-(2-Ethylphenyl)but-3-en-2-one, resolving spectral overlap and revealing intricate details of its atomic connectivity and spatial arrangement. libretexts.orgwikipedia.org

Advanced 1D and 2D NMR Pulse Sequences for Connectivity and Stereochemistry

One-dimensional (1D) NMR provides initial but often crowded spectral data. For a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, two-dimensional (2D) NMR experiments are indispensable. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two to three bonds. libretexts.org For this compound, a COSY spectrum would reveal cross-peaks between the vinyl protons and the methyl protons of the butenone moiety, as well as correlations within the ethylphenyl group. This establishes the connectivity within the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org Each peak in the HSQC spectrum corresponds to a C-H bond, simplifying the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C atoms. This is crucial for identifying quaternary carbons and piecing together the entire carbon skeleton of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry and three-dimensional structure by identifying protons that are close in space, regardless of their bonding. libretexts.org For instance, NOESY can help establish the E or Z configuration of the double bond in the butenone chain by observing through-space interactions between the vinyl protons and the aromatic or methyl protons. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Phenylbutenone Analogs

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (C1) | ~2.35 | ~27.0 |

| Vinylic (C3) | ~6.5-6.8 | ~125.0 |

| Vinylic (C4) | ~7.4-7.6 | ~143.0 |

| Aromatic | ~7.2-7.6 | ~128.0-135.0 |

| Carbonyl (C2) | - | ~198.0 |

Note: The exact chemical shifts for this compound will vary but are expected to be in similar regions to related phenylbutenone structures. rsc.orgresearchgate.netblogspot.com

Quantitative NMR Methodologies for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of specific molecules in a mixture without the need for identical chemical standards. researchgate.net This is based on the direct relationship between the integrated intensity of an NMR signal and the number of corresponding nuclei. nih.gov

In the context of this compound, qNMR can be employed to:

Monitor reaction kinetics: By acquiring spectra at regular intervals, the consumption of reactants and the formation of this compound can be quantified in real-time. rptu.dersc.org

Determine product purity: qNMR can accurately assess the purity of a synthesized batch of the compound by comparing the integral of a characteristic signal of the target molecule to that of a certified reference standard. bruker.com

Analyze complex mixtures: This technique allows for the simultaneous quantification of multiple components in a reaction mixture, providing a comprehensive overview of the reaction profile. researchgate.net

Modern benchtop NMR spectrometers, often equipped with flow cells, have made real-time reaction monitoring more accessible and convenient. rsc.org

Isotopic Labeling Studies for Mechanistic Insights via NMR

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a sophisticated method to trace the fate of specific atoms during a chemical reaction. When combined with NMR spectroscopy, it provides profound mechanistic insights.

For the synthesis of this compound, one could envision:

¹³C Labeling: Synthesizing one of the starting materials with a ¹³C-enriched carbon at a specific position. Following the reaction by ¹³C NMR would unambiguously show where that carbon atom ends up in the final product, helping to confirm or refute a proposed reaction mechanism.

Deuterium (B1214612) (²H) Labeling: Using a deuterated solvent or a starting material with a deuterium label can help elucidate reaction pathways, particularly those involving proton transfer steps. The absence or presence of deuterium at specific sites in the product molecule, as observed by ²H NMR or by the disappearance of signals in the ¹H NMR, provides direct evidence for the mechanistic steps.

These labeling studies are particularly valuable for understanding complex reaction cascades and identifying key intermediates. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Intermolecular Interactions

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy Applications

ATR-FTIR is a versatile technique that allows for the direct analysis of solid and liquid samples with minimal preparation. mt.combruker.com The infrared beam interacts with a thin layer of the sample in contact with an ATR crystal, providing a high-quality spectrum. youtube.com

For this compound, an ATR-FTIR spectrum would be characterized by specific absorption bands corresponding to its functional groups:

C=O Stretch: A strong, sharp peak typically in the region of 1650-1700 cm⁻¹, characteristic of the α,β-unsaturated ketone.

C=C Stretch: A peak in the 1600-1650 cm⁻¹ region, corresponding to the alkene double bond.

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ range.

C-H Stretches: Bands above 3000 cm⁻¹ for the aromatic and vinylic C-H bonds, and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

ATR-FTIR is also highly effective for in-situ reaction monitoring, allowing researchers to track the disappearance of reactant peaks and the appearance of product peaks in real-time. mt.com

Table 2: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carbonyl (C=O) Stretch | 1650 - 1700 | IR, Raman |

| Alkene (C=C) Stretch | 1600 - 1650 | IR, Raman |

| Aromatic (C=C) Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

Note: These are general ranges, and the precise frequencies will be influenced by the specific molecular environment. researchgate.netuantwerpen.beresearchgate.net

Resonance Raman Spectroscopy for Electronic Structure Probing

Raman spectroscopy is based on the inelastic scattering of light. imperial.ac.uk While standard Raman provides information similar to IR, Resonance Raman (RR) spectroscopy offers a significant advantage for molecules with a chromophore, such as the conjugated π-system in this compound.

In an RR experiment, the excitation laser wavelength is chosen to match an electronic absorption band of the molecule. This results in a dramatic enhancement of the Raman signals for vibrational modes that are coupled to that electronic transition. imperial.ac.uk For this compound, this would likely be the π-π* transition of the conjugated system.

By selectively enhancing these vibrations, RR spectroscopy can:

Probe the electronic structure: The enhanced vibrations provide detailed information about the geometry and bonding in the excited electronic state.

Assign vibrational modes: The selective enhancement helps to assign complex vibrational spectra by highlighting modes associated with the chromophore.

Study conformational changes: Changes in the RR spectrum can indicate alterations in the planarity and conformation of the conjugated system.

This technique is particularly powerful for understanding the photophysical properties and electronic nature of conjugated organic molecules. imperial.ac.uk

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₁₂H₁₄O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated with high precision, allowing for its unambiguous identification in complex mixtures.

The fragmentation process in the mass spectrometer typically involves the cleavage of the weakest bonds and the formation of stable carbocations. For a related compound, 4-Phenyl-3-buten-2-one (B7806413) (benzylideneacetone), HRMS analysis reveals a characteristic fragmentation pathway. massbank.eu The protonated molecule [M+H]⁺ is observed, and its fragmentation leads to several key product ions. Common fragmentation patterns for ketones include α-cleavage (breaking the bond adjacent to the carbonyl group) and β-cleavage. miamioh.edu The loss of neutral molecules like carbon monoxide (CO) and water (H₂O) is also a common feature. libretexts.org

A plausible fragmentation pathway for this compound would likely involve:

α-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.

Cleavage at the double bond: Scission of the butenone chain can lead to various resonant-stabilized fragments.

Loss of the ethyl group: Fragmentation involving the ethyl substituent on the phenyl ring.

McLafferty Rearrangement: If sterically possible, this rearrangement could occur in aliphatic ketones, though it is less common in conjugated systems like this. miamioh.edu

The table below illustrates a representative fragmentation pattern based on data from the analogous compound 4-Phenyl-3-buten-2-one, providing a model for the expected fragments from this compound. massbank.eu

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Fragmentation Type |

| 147.0804 [M+H]⁺ | 129.0699 | H₂O | Dehydration |

| 147.0804 [M+H]⁺ | 119.0855 | CO | Decarbonylation |

| 147.0804 [M+H]⁺ | 103.0542 | C₂H₄O (acetyl) | Cleavage |

| 147.0804 [M+H]⁺ | 91.0542 | C₃H₄O | Cleavage of butenone chain |

| 147.0804 [M+H]⁺ | 77.0386 | C₄H₆O | Loss of butenone side chain |

| Table 1: Illustrative fragmentation data from HRMS analysis of 4-Phenyl-3-buten-2-one, serving as a model for predicting the fragmentation of this compound. Data sourced from MassBank EU. massbank.eu |

X-ray Crystallography for Absolute Configuration and Solid-State Architectural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of molecular connectivity, conformational details, and the absolute configuration of chiral centers. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of information:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the ethylphenyl and butenone moieties.

Torsional Angles: Determination of the dihedral angles, which would describe the planarity of the conjugated system and the orientation of the ethylphenyl group relative to the butenone chain.

Conformation: The molecule could exist in different conformations, and crystallography would identify the lowest energy conformation present in the solid state.

Intermolecular Interactions: Analysis of the crystal packing would elucidate how molecules interact with each other, influencing physical properties like melting point and solubility.

Although specific crystallographic data for this compound is not available in the provided search results, the study of related chalcone (B49325) structures reveals that their supramolecular arrangements are often stabilized by weak C–H⋯O and C–H⋯π interactions. rsc.org These interactions play a crucial role in defining the solid-state architecture. The presence of the ethyl group in the ortho position could induce steric hindrance, potentially leading to a non-planar conformation and influencing the crystal packing in a unique way compared to its para-substituted isomer. ontosight.ainih.gov

Integration of Experimental Analytical Techniques with Computational Spectroscopic Predictions

The synergy between experimental measurements and computational chemistry offers a powerful approach to spectroscopic analysis. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict spectroscopic properties with remarkable accuracy. researchgate.net This integration enhances the interpretation of complex spectra and provides deeper insights into molecular structure and behavior.

Computational methods allow for the prediction of various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These theoretical spectra can be compared directly with experimental results. A strong correlation between the calculated and observed spectra validates the proposed molecular structure and the computational model used. researchgate.net

For this compound, one could perform DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) to optimize the molecular geometry and predict its ¹H and ¹³C NMR spectra. researchgate.net The calculated chemical shifts can then be compared to experimentally obtained values. Discrepancies can often be explained by solvent effects or conformational averaging in solution, which can also be modeled computationally. This correlative approach is crucial for assigning complex signals and confirming the structure, especially for isomers where spectra might be very similar.

The table below shows a hypothetical comparison, illustrating how theoretical and experimental data are correlated.

| Parameter | Experimental Value | Calculated Value (DFT) | Deviation |

| ¹H Shift (C=CH) | 7.5 ppm | 7.45 ppm | 0.05 ppm |

| ¹H Shift (CH₃-CO) | 2.4 ppm | 2.38 ppm | 0.02 ppm |

| ¹³C Shift (C=O) | 198.0 ppm | 197.5 ppm | 0.5 ppm |

| IR Freq (C=O stretch) | 1685 cm⁻¹ | 1700 cm⁻¹ (scaled) | -15 cm⁻¹ |

| Table 2: An illustrative example of the validation of theoretical spectroscopic data with experimental measurements for a molecule like this compound. |

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing spectroscopic data analysis. arxiv.org These technologies can recognize complex patterns in large datasets that are beyond human capability, leading to faster and more accurate structural elucidation and property prediction. nih.gov

For spectral interpretation, ML models, such as neural networks, can be trained on vast libraries of known compounds and their corresponding spectra (MS, NMR, IR). arxiv.org Once trained, these models can predict the structure of an unknown compound from its experimental spectra (the "inverse problem"). arxiv.org This approach can significantly accelerate the identification process.

In the context of chalcones and related compounds, ML protocols have been developed to predict properties like antioxidant activity based on structural and computational parameters. rsc.org Similar models could be applied to this compound. For instance, an ML model could be trained to:

Predict its full NMR or mass spectrum from its chemical structure.

Identify the compound from a complex mixture by analyzing the mixture's spectral data.

Distinguish between isomers, like the ortho, meta, and para ethylphenyl derivatives, based on subtle differences in their spectral fingerprints.

The application of AI reduces the need for time-consuming manual interpretation and can provide insights into structure-property relationships that are not immediately obvious. arxiv.orgnih.gov

Computational Chemistry and Theoretical Modeling of 4 2 Ethylphenyl but 3 En 2 One System

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods map out the electron distribution and energy levels, which dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.com This process involves calculating the ground state energy of the molecule and adjusting the atomic positions to find the lowest possible energy, which corresponds to the most stable structure. nih.govstackexchange.com

For chalcone (B49325) derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), accurately predict geometric parameters like bond lengths and angles. nih.govresearchgate.net These theoretical calculations can reproduce structural parameters that are in close agreement with experimental data from techniques like X-ray crystallography. researchgate.net In the case of 4-(2-Ethylphenyl)but-3-en-2-one, the geometry is defined by the spatial relationship between the 2-ethylphenyl ring and the butenone side chain, including the planarity of the α,β-unsaturated carbonyl system which is crucial for its electronic properties.

Table 1: Representative Theoretical Geometric Parameters for a Chalcone Backbone Data is illustrative for a general chalcone structure based on common findings in computational studies.

| Parameter | Typical Calculated Value (Å/°) | Description |

| C=O Bond Length | ~1.23 Å | Carbonyl group double bond. |

| C=C Bond Length | ~1.34 Å | Enone system double bond. |

| C-C Bond Length | ~1.48 Å | Enone system single bond. |

| Phenyl-C Bond Length | ~1.49 Å | Bond connecting the phenyl ring to the enone bridge. |

| C=C-C Angle | ~122° | Angle within the enone bridge. |

| O=C-C Angle | ~121° | Angle within the enone bridge. |

Frontier Molecular Orbital (FMO) Theory for Electrophilic and Nucleophilic Character Assessment

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. schrodinger.com In conjugated systems like chalcones, this gap is smaller compared to non-conjugated systems, which accounts for their characteristic reactivity and UV-Vis absorption at longer wavelengths. libretexts.org DFT calculations are frequently used to determine these orbital energies and visualize their distribution, showing that for many chalcones, the HOMO is localized on one aromatic ring while the LUMO is distributed across the α,β-unsaturated carbonyl system and the other ring, facilitating charge transfer. researchgate.netacs.org

Table 2: Illustrative Frontier Orbital Energies for Chalcone Derivatives Values are examples based on published DFT studies of various chalcones.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Chalcone Derivative A | -5.29 | -1.80 | 3.49 |

| Chalcone Derivative B | -5.09 | -1.66 | 3.43 |

| Chalcone Derivative C | -5.36 | -2.09 | 3.27 |

| Data adapted from a study on piperidyl and pyrrolidinyl chalcones. acs.org |

Molecular Electrostatic Potential (MESP) and Hirshfeld Surface Analysis for Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface. youtube.com Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. acs.orgyoutube.com For a chalcone like this compound, the MESP would typically show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chalcone Derivative Data based on (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a representative chalcone.

| Contact Type | Contribution (%) |

| H···O/O···H | 30.2 |

| H···H | 20.6 |

| H···C/C···H | 18.0 |

| H···F/F···H | 13.1 |

| C···C | 10.1 |

| Data sourced from a study on a fluorinated nitrochalcone. nih.gov |

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. youtube.com This property is crucial for applications in telecommunications, optical switching, and frequency conversion. youtube.com Chalcones are of great interest as NLO materials due to their extended π-conjugated system, which facilitates intramolecular charge transfer from a donor to an acceptor group. epa.gov

Computational DFT methods can predict the NLO potential of a molecule by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). epa.gov High values of β are indicative of significant NLO response. Studies have shown that the NLO properties of chalcones can be tuned by changing the substituent groups on the aromatic rings. researchgate.net Theoretical calculations for molecules like this compound can estimate these properties, guiding the synthesis of new materials with enhanced NLO capabilities. epa.gov

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry is not only used to study static molecules but also to simulate the dynamic processes of chemical reactions. By mapping the energy landscape of a reaction, researchers can understand the mechanistic pathways, identify intermediate structures, and locate the high-energy transition states that control the reaction rate.

Potential Energy Surface Scans for Reaction Pathways

A Potential Energy Surface (PES) scan is a computational technique used to explore a reaction pathway by systematically changing a specific geometric coordinate (e.g., a bond length, angle, or dihedral angle) and calculating the energy at each step. uni-muenchen.de This "relaxed" PES scan, where all other geometric parameters are optimized at each step, generates an energy profile along the chosen reaction coordinate. joaquinbarroso.com

The resulting profile helps to identify energy minima, which correspond to stable reactants, intermediates, and products, and energy maxima, which correspond to transition states. uni-muenchen.de For example, the synthesis of a chalcone via the Claisen-Schmidt condensation involves the nucleophilic attack of a ketone enolate on an aldehyde, followed by dehydration. rsc.orgmdpi.com A PES scan could model the approach of the nucleophile to the electrophile or the bond rotation and cleavage involved in the final dehydration step, providing the activation energy barriers for each step of the mechanism. nih.gov This allows for a detailed understanding of the reaction kinetics and the factors that influence the formation of the final product.

Solvent Effects Modeling via Polarizable Continuum Models (PCM)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. The Polarizable Continuum Model (PCM) is a powerful and widely used computational method to account for these solvent effects. nih.gov In this approach, the solvent is modeled as a continuous, polarizable dielectric medium, and the solute molecule is placed within a cavity carved out of this medium. The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the molecule's electronic structure and energy in solution.

For this compound, PCM calculations, typically coupled with Density Functional Theory (DFT) methods, can be employed to predict how its properties change across different solvents. Key parameters such as the ground-state energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are modulated by the solvent's polarity. For instance, polar solvents are expected to stabilize charge separation within the molecule, leading to an increased dipole moment and a lower HOMO-LUMO energy gap compared to nonpolar solvents. These calculations are crucial for understanding reaction kinetics and spectral shifts (e.g., UV/Vis absorption) in different chemical environments. nih.gov

Table 1: Hypothetical PCM-Calculated Properties of this compound in Various Solvents Calculations assumed at the B3LYP/6-31G(d) level of theory.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.00 | 3.15 | 0.00 |

| Cyclohexane | 2.02 | 3.48 | -2.85 |

| Chloroform | 4.81 | 3.92 | -5.10 |

| Ethanol | 24.55 | 4.35 | -7.20 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution-Phase Behavior

While PCM provides a static view of solvent effects, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. rug.nl MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, intermolecular interactions, and time-dependent properties in an explicit solvent environment. rug.nlnih.gov

For this compound, an MD simulation would typically involve placing a single molecule in a periodic box filled with a chosen solvent, such as water. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of every atom is tracked. Analysis of this trajectory reveals the molecule's preferred conformations, the flexibility of the ethylphenyl group and the enone linker, and the specific hydrogen bonding or van der Waals interactions with surrounding solvent molecules. This information is vital for understanding how the molecule occupies its conformational space and how its structure fluctuates in a realistic solution-phase environment, which is a key determinant of its accessibility to binding partners or reactants. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for this compound

| Parameter / Output | Description | Example Value / Result |

|---|---|---|

| Input Parameters | ||

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, OPLS |

| Solvent Model | Explicit representation of solvent molecules. | TIP3P (for water) |

| System Size | Number of atoms in the simulation box. | ~10,000 atoms (solute + solvent) |

| Simulation Time | Duration of the physical time being simulated. | 100 nanoseconds |

| Temperature & Pressure | Thermodynamic conditions maintained during simulation. | 300 K, 1 atm |

| Output Analyses | ||

| Conformational Analysis | Identification of low-energy and predominant conformers. | Dihedral angle distributions |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the molecule from a reference structure, indicating stability. | Plot of RMSD vs. Time |

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are chemoinformatic methodologies used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are powerful predictive tools in drug discovery and materials science, enabling the estimation of properties for novel or untested compounds. nih.gov

A QSAR/QSPR study involving this compound would begin with a dataset of structurally similar chalcone derivatives with known experimental data for a specific endpoint (e.g., enzyme inhibition, antioxidant activity, or boiling point). For each molecule, a set of numerical "descriptors" is calculated. These descriptors encode structural, electronic, or physicochemical features, such as molecular weight, LogP (lipophilicity), polar surface area, and quantum chemical parameters like HOMO/LUMO energies. Using statistical techniques such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the observed activity/property. This model can then be used to predict the activity of this compound or guide the design of new derivatives with enhanced properties. mdpi.com

Table 3: Example of a QSAR Data Matrix for Chalcone Derivatives

| Compound | LogP (Descriptor 1) | Polar Surface Area (Ų) (Descriptor 2) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | 2.5 | 17.1 | 10.5 | 10.2 |

| Analog 2 (4-nitro) | 2.3 | 63.0 | 5.2 | 5.8 |

| Analog 3 (4-hydroxy) | 1.9 | 37.3 | 15.8 | 15.5 |

| This compound | 2.9 | 17.1 | Unknown | 8.7 (Predicted) |

Advanced Algorithmic Development for De Novo Molecular Design and Property Prediction

De novo molecular design refers to computational methods that aim to generate novel molecular structures with a desired set of properties, starting from scratch or from a basic molecular scaffold. nih.gov Modern approaches often leverage artificial intelligence and evolutionary algorithms to explore the vast chemical space and identify promising new compounds. arxiv.org

Starting with the this compound scaffold, an evolutionary algorithm could be employed for de novo design. nih.govresearchgate.net This process works by:

Initialization : Creating an initial population of molecules based on the starting scaffold.

Modification : Applying "genetic operators" like mutation (e.g., atom replacement, fragment addition) and crossover (combining parts of two parent molecules) to generate new structures.

Evaluation : Assessing the "fitness" of each new molecule using a scoring function. This function could be a QSAR model, a docking score against a protein target, or a multiproperty optimization function.

Selection : Selecting the fittest molecules to proceed to the next generation.

This iterative cycle, mimicking natural evolution, guides the search towards molecules with optimized properties, such as higher predicted binding affinity or better drug-like characteristics. These advanced algorithms can accelerate the discovery of novel leads by proposing structures that a human chemist might not have conceived. nih.govarxiv.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(4-Ethylphenyl)but-3-en-2-one |

| Benzalacetone |

| Raspberry ketone |

| Water |

| Ethanol |

| Chloroform |

Applications As Advanced Chemical Building Blocks and Precursors in Chemical Synthesis

Role in the Construction of Complex Organic Architectures and Natural Product Scaffolds

The α,β-unsaturated ketone motif is a cornerstone in the synthesis of intricate molecular structures, including many found in natural products. researchgate.netnih.gov Ketones are considered highly strategic starting materials due to the vast array of complexity-building reactions they can undergo. nih.govresearchgate.net The 4-(2-ethylphenyl)but-3-en-2-one scaffold is an exemplary building block, providing a reactive handle for constructing cyclic and heterocyclic systems.

The enone functionality is a classic Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgmdpi.com This reaction is one of the most effective methods for carbon-carbon bond formation and is fundamental to many annulation strategies, such as the Robinson annulation, for building six-membered rings. Furthermore, enones are excellent dienophiles in Diels-Alder reactions, providing a direct route to cyclohexene (B86901) derivatives, which are common substructures in terpenoids and alkaloids.

Chalcones, which share the 1,3-diaryl-2-propen-1-one core structure and are thus closely related to this compound, are well-documented precursors to flavonoids and isoflavonoids, a large class of plant secondary metabolites. nih.gov The synthesis of these heterocyclic scaffolds often begins with the construction of the chalcone (B49325) backbone, followed by intramolecular cyclization reactions. nih.govresearchgate.net Similarly, the enone moiety of this compound can react with various dinucleophiles, such as urea (B33335) or its derivatives, to form heterocyclic rings like pyrimidinones. acs.org This reactivity highlights the potential of this enone to serve as a versatile precursor for a diverse range of complex molecular architectures.

Utilization in the Development of Functional Materials and Advanced Polymer Systems

The unique electronic and structural properties of α,β-unsaturated ketones, particularly those with extended π-systems like chalcones, make them attractive candidates for the development of advanced materials. stmjournals.comnih.gov These compounds have been successfully employed as photoinitiators and photosensitizers in polymerization processes due to their ability to absorb light in the visible spectrum. rsc.orgresearchgate.net

Research has demonstrated that chalcone derivatives can initiate various types of polymerization, including:

Free-radical polymerization of acrylates. rsc.org

Cationic polymerization of epoxides and vinyl ethers. rsc.org

Thiol-ene polymerization . rsc.org

Synthesis of Interpenetrating Polymer Networks (IPNs) . rsc.org

The mechanism often involves the chalcone absorbing light, moving to an excited state, and then interacting with other molecules (like an electron acceptor) to generate the initiating species for polymerization. nih.gov This process is particularly effective with exposure to visible light sources, such as blue LEDs, which is a significant advantage over UV-based systems in terms of safety and energy efficiency. rsc.org

Furthermore, chalcones can be incorporated directly into polymer backbones as monomers. For instance, a chalcone containing amine and hydroxyl functional groups has been used to synthesize poly(ester-amide) polymers through polycondensation reactions. Another approach involves the Ring-Opening Metathesis Polymerization (ROMP) of Diels-Alder adducts formed between chalcones and cyclopentadiene, yielding polymers with fluorescent properties. researchgate.net The incorporation of the rigid, conjugated chalcone structure into a polymer chain can significantly influence the material's thermal and optical properties. Bis-chalcones, which contain two enone moieties linked by a central ketone, are of particular interest as they can enhance properties like conjugation and reduce migratability within the final polymer network. nih.gov

Table 1: Applications of Chalcone-Based Systems in Polymerization

| Application | Polymerization Type | Initiating System/Monomer | Light Source | Reference(s) |

| Photoinitiation | Free-Radical, Cationic, Thiol-ene | Chalcone Derivatives + Additives | Visible Light (e.g., Blue LED, Halogen Lamp) | rsc.org |

| Photoinitiation | Free-Radical, Cationic | Bis-Chalcones + Additives | Visible Light | nih.gov |

| Polymer Synthesis | Polycondensation | Chalcone-based diol/diamine monomer | - | |

| Polymer Synthesis | ROMP | Diels-Alder adduct of chalcone | Grubbs' Catalyst | researchgate.net |

| Material Synthesis | Two-Photon Induced Polymerization | π-Expanded Ketones | Near-IR Laser (e.g., 800 nm) | nih.gov |

Precursor Chemistry for Novel Pharmacophore Generation and Library Synthesis

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The generation of chemical libraries based on a central scaffold is a cornerstone of modern drug discovery. nih.gov The this compound structure is an excellent starting point for generating such libraries due to its synthetic tractability and the presence of multiple reactive sites. nih.gov

The synthesis of chalcone-like molecules is often achieved through the Claisen-Schmidt condensation, a robust reaction between an aryl methyl ketone and an aryl aldehyde. nih.govnih.gov By systematically varying the substituents on both aromatic rings, vast libraries of diverse compounds can be rapidly synthesized. For this compound, this could involve using different substituted acetophenones with 2-ethylbenzaldehyde (B125284) or reacting acetone (B3395972) with various substituted benzaldehydes.

The resulting α,β-unsaturated ketone is a versatile intermediate that can be further modified to create additional diversity: nih.gov

The C=C double bond can be reduced, epoxidized, or used in cyclopropanation reactions.

The ketone can be reduced to a secondary alcohol, converted to an oxime, or used to form various heterocyclic rings like pyrazolines, isoxazoles, or pyrimidines. nih.gov

The aromatic rings can undergo further substitution reactions.

This strategy of using a core scaffold for modification is central to library synthesis. Advanced techniques like DNA-encoded library (DEL) technology sometimes employ a "trio-pharmacophore" approach, where three pre-purified sub-libraries are assembled, with the central unit acting as a linker. nih.govresearchgate.net The concept of using a versatile central core, analogous to the enone scaffold, is key to exploring a vast chemical space for identifying new bioactive agents. The synthesis of quinazolinone derivatives, known for their pharmacological activities, has been reported starting from 4-ethyl aniline, demonstrating how precursors related to the title compound can be used to generate established pharmacophores.

Table 2: Synthetic Methodologies for Generating Molecular Diversity from an Enone Scaffold

| Reaction Type | Reagents/Conditions | Resulting Structure/Modification | Purpose | Reference(s) |

| Claisen-Schmidt Condensation | Substituted Aldehyde + Ketone, Base/Acid Catalyst | Diverse Chalcone/Enone Library | Primary scaffold synthesis | nih.govnih.gov |

| Heterocycle Formation | Enone + Hydrazine | Pyrazoline derivative | Introduce new pharmacophore | nih.gov |

| Heterocycle Formation | Enone + Hydroxylamine | Isoxazole derivative | Introduce new pharmacophore | nih.gov |

| Heterocycle Formation | Enone + Urea/Thiourea | Dihydropyrimidine derivative | Introduce new pharmacophore | acs.org |

| Conjugate Addition | Michael Donors (e.g., malonates, amines) | β-substituted ketone | Functional group diversification | mdpi.com |

| Reduction | NaBH₄, H₂/Catalyst | Saturated ketone or Allylic alcohol | Modify electronic/steric properties | rsc.org |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound by non-covalent intermolecular forces. The self-assembly of molecules into well-defined, larger structures is a key principle in this field. youtube.com While specific studies on the supramolecular behavior of this compound are not extensively documented, the structural features of the closely related chalcone family provide insight into its potential in this area.

The core of this molecule is a planar, conjugated π-system. Such systems are known to participate in π-π stacking interactions, a significant driving force for self-assembly in aromatic compounds. These interactions could lead to the formation of ordered columnar or layered structures in the solid state or in solution.

Furthermore, the introduction of specific functional groups onto the scaffold can direct self-assembly processes through other non-covalent interactions like hydrogen bonding. For example, hydroxyl-substituted chalcones can act as both hydrogen bond donors and acceptors. Fluorescent chalcone derivatives have been developed as chemical probes, for instance, to image stem cells. nih.gov The ability of these molecules to act as probes implies specific binding and recognition events with biological targets, which is a fundamental concept in molecular recognition and supramolecular chemistry. The design of molecules that can selectively bind to ions or other guest species is a major focus of supramolecular research, and the chalcone scaffold offers a tunable platform for developing such receptors.

Development of Methodologies for Chiral Building Blocks from Enone Systems

The synthesis of enantiomerically pure compounds is critical in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. enamine.net The α,β-unsaturated ketone moiety is an excellent prochiral substrate for a variety of asymmetric transformations, allowing for the creation of valuable chiral building blocks. researchgate.netnih.gov

Key asymmetric methodologies applicable to enone systems include:

Asymmetric Conjugate Addition: This is one of the most powerful methods for creating a stereocenter at the β-position. Using chiral catalysts (either metal-based or organic), a wide range of nucleophiles can be added in a highly enantioselective manner. For example, the aza-Michael reaction, the conjugate addition of a nitrogen nucleophile, can produce chiral β-amino ketones, which are precursors to chiral amines. nih.gov This has been achieved with high enantioselectivity for various alkyl vinyl ketones using bifunctional organocatalysts. nih.gov

Asymmetric Hydrogenation: The double bond or the carbonyl group can be selectively reduced. Catalytic asymmetric hydrogenation of the C=C bond using chiral transition metal catalysts (e.g., based on Ruthenium or Rhodium) can produce chiral saturated ketones. rsc.org Alternatively, the asymmetric reduction of the C=O group yields chiral allylic alcohols, which are highly versatile synthetic intermediates. nih.gov

Asymmetric Aldol (B89426) and Michael-Aldol Reactions: Enones can act as electrophiles in aldol reactions. When reacting with ketones or aldehydes under chiral catalysis, complex products with multiple stereocenters can be formed with high diastereo- and enantioselectivity. mdpi.com

Asymmetric Epoxidation: The alkene can be converted into a chiral epoxide using various catalytic methods. These chiral epoxides are valuable building blocks for further transformations.

These methods transform a simple, achiral enone like this compound into a high-value, enantiomerically enriched product, demonstrating its utility as a precursor for sophisticated chiral molecules. researchgate.netmdpi.com

Table 3: Examples of Asymmetric Transformations of Enone Systems

| Transformation | Catalyst Type | Substrate Type | Product Type | Typical Enantioselectivity (ee) | Reference(s) |

| Aza-Michael Addition | Bifunctional Organocatalyst (Cinchona Alkaloid based) | Alkyl Vinyl Ketones | β-Amino Ketones | High (up to 97%) | nih.gov |

| Hydrogenation/Isomerization | Ru-complex with Chiral Ligand | α-substituted α,β-Unsaturated Ketones | α-substituted Chiral Alcohols | High (up to 98%) | rsc.org |

| Aldol Reaction | Chiral Diamine | α,β-Unsaturated Ketoesters + Acetone | Chiral Aldol Adducts | Excellent (up to >99%) | mdpi.com |

| Conjugate Addition | Sc-complex | Acyclic Enones | β-Amino Ketones | High | nih.gov |

| Acylation | Cu-complex | 1,3-Butadienyl Silanes + Acyl Fluorides | (Z)- or (E)-β,γ-Unsaturated Ketones | Excellent (up to 99%) | nih.gov |

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 4-(2-Ethylphenyl)but-3-en-2-one?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Waste Disposal : Segregate waste and collaborate with certified waste management services to prevent environmental contamination .

- Emergency Measures : Ensure access to eyewash stations and emergency showers. Refer to safety data sheets (SDS) for first-aid procedures, though note that toxicological data gaps may exist .

Q. How can researchers design a synthesis route for this compound?

- Methodological Answer :

- Multi-Step Synthesis : Start with a Claisen-Schmidt condensation between 2-ethylacetophenone and a ketone derivative. Optimize reaction conditions (e.g., ethanol solvent, catalytic HCl) .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Monitor purity via thin-layer chromatography (TLC) .

- Yield Optimization : Adjust stoichiometry and reaction time through iterative testing. Document variations in a reaction log for reproducibility .

Q. What spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the enone system and ethylphenyl substituents. Compare chemical shifts with computed predictions .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680–1720 cm and alkene (C=C) bands .

- X-Ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, referencing databases like the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments using identical instrumentation (e.g., 400 MHz NMR) and solvents (e.g., CDCl) to minimize solvent-induced shifts .

- Database Benchmarking : Compare results with authoritative sources like NIST Chemistry WebBook for gas-phase ion energetics or PubChem for canonical SMILES .

- Collaborative Verification : Share raw data with independent labs to confirm peak assignments, especially for overlapping signals in complex spectra .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to influence reaction kinetics and regioselectivity .

- Catalyst Selection : Evaluate acid (e.g., HSO) or base (e.g., NaOH) catalysts for enolate formation efficiency. Use kinetic studies to determine rate-limiting steps .

- Temperature Gradients : Perform reactions under reflux (e.g., 80°C) vs. room temperature to assess thermodynamic vs. kinetic control .

Q. How can researchers evaluate the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- pH-Dependent Stability : Dissolve in buffered solutions (pH 2–12) and track decomposition products using LC-MS. Note hydrolytic susceptibility of the α,β-unsaturated ketone .

- Long-Term Storage : Store in amber vials under inert gas (N) at –20°C. Conduct periodic purity checks over 6–12 months .

Q. What computational approaches model the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Use software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Compare activation energies in polar vs. non-polar environments .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide synthetic modifications for bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.